molecular formula C7H2Cl2F4 B1407807 2,5-Dichloro-3-fluorobenzotrifluoride CAS No. 1803820-73-6

2,5-Dichloro-3-fluorobenzotrifluoride

Cat. No. B1407807
CAS RN: 1803820-73-6
M. Wt: 232.99 g/mol
InChI Key: JNLOLKJUCPCKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3Cl2F3 . It is also known by other names such as Benzene, 1,4-dichloro-2-(trifluoromethyl)-; 2,5-Dichloro-α,α,α-trifluorotoluene; and 1,4-dichloro-2-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3-fluorobenzotrifluoride consists of seven carbon atoms, three hydrogen atoms, two chlorine atoms, and three fluorine atoms . The molecular weight of the compound is 215 .


Physical And Chemical Properties Analysis

2,5-Dichloro-3-fluorobenzotrifluoride has a boiling point of approximately 174.82°C and a density of 1.483 g/mL at 25 °C . It is a clear liquid that can range in color from colorless to almost colorless .

Safety and Hazards

2,5-Dichloro-3-fluorobenzotrifluoride is classified as a dangerous substance. It has a hazard code of C, Xi, and its risk statements include 34 . The safety statements include 26-27-36/37/39-45 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

2,5-dichloro-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLOLKJUCPCKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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